1-[4-nitro-3-(trifluoromethyl)phenyl]-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-[4-nitro-3-(trifluoromethyl)phenyl]-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine is a useful research compound. Its molecular formula is C22H18F6N4O2 and its molecular weight is 484.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-[4-nitro-3-(trifluoromethyl)phenyl]-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine (hereafter referred to as Compound A) is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings, focusing on its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Compound A features a complex structure characterized by:
- A piperidine core
- Two trifluoromethyl-substituted phenyl groups
- A nitro group at the para position of one phenyl ring
- A pyrazole moiety
The molecular formula of Compound A is C_{20}H_{17F_6N_4O_2 with a molecular weight of approximately 437.37 g/mol.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and trifluoromethyl groups exhibit significant anticancer properties. For instance, a related pyrazole derivative demonstrated potent cytotoxicity against various cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin in terms of efficacy and selectivity .
Table 1: Cytotoxicity of Related Pyrazole Compounds
Anti-inflammatory Activity
Compound A also exhibits anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The presence of the trifluoromethyl group enhances its potency by improving lipophilicity and membrane permeability .
Structure-Activity Relationship (SAR)
The biological activity of Compound A can be attributed to specific structural features:
- Trifluoromethyl Groups : These groups significantly enhance the compound's lipophilicity, leading to improved cellular uptake and bioavailability.
- Pyrazole Moiety : The incorporation of the pyrazole ring is crucial for its anticancer activity, as evidenced by SAR studies indicating that modifications to this moiety can lead to changes in potency and selectivity against cancer cell lines .
Study on Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of Compound A and evaluated their anticancer activities. The study found that modifications at the piperidine nitrogen led to variations in activity, with certain derivatives showing enhanced potency against breast cancer cells compared to the parent compound .
Toxicological Assessment
Another critical aspect of evaluating Compound A involves its toxicological profile. An assessment indicated that while it exhibits promising therapeutic effects, its safety profile must be thoroughly investigated through preclinical studies. The compound's effects on normal cells were compared with its effects on cancer cells, revealing a favorable therapeutic index .
Eigenschaften
IUPAC Name |
1-[4-nitro-3-(trifluoromethyl)phenyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F6N4O2/c23-21(24,25)15-3-1-2-14(10-15)19-12-18(29-30-19)13-6-8-31(9-7-13)16-4-5-20(32(33)34)17(11-16)22(26,27)28/h1-5,10-13H,6-9H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJJLXMCHFKVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=C(C=C4)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.